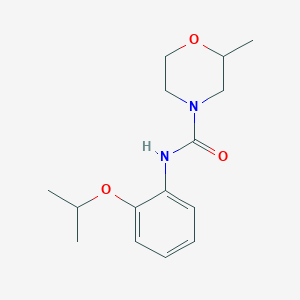![molecular formula C12H18N4O B7527053 N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea, commonly known as EPPU, is a synthetic compound that belongs to the class of pyridyl urea derivatives. It has been extensively studied for its potential use as a pharmacological tool in scientific research due to its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
EPPU acts as a non-competitive antagonist of α4β2 nAChRs, which are pentameric ion channels composed of two α4 and three β2 subunits. It binds to a site on the receptor that is distinct from the acetylcholine binding site and inhibits the flow of ions through the channel, thereby reducing the activity of the receptor. The inhibition of α4β2 nAChRs by EPPU has been shown to modulate various cellular signaling pathways that are involved in the regulation of neuronal and non-neuronal cell functions.
Biochemical and physiological effects:
EPPU has been shown to have a range of biochemical and physiological effects that are dependent on the specific cell type and context in which it is used. In neuronal cells, EPPU has been shown to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward and learning. In non-neuronal cells, EPPU has been shown to inhibit cell proliferation and migration, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
EPPU has several advantages as a pharmacological tool in scientific research. It is highly selective for α4β2 nAChRs and does not affect other nAChR subtypes or other ion channels. It also has a long half-life in vivo, which allows for sustained inhibition of α4β2 nAChRs. However, EPPU has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of EPPU in scientific research. One area of interest is the role of α4β2 nAChRs in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPU may also have potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, the development of more potent and selective α4β2 nAChR antagonists based on the structure of EPPU may lead to the discovery of new pharmacological tools for the study of nAChRs.
Méthodes De Synthèse
EPPU can be synthesized through a multi-step process that involves the reaction of 3-pyridyl isocyanate with N-ethylpyrrolidine followed by the addition of a carbonyl group to form the final product. The synthesis of EPPU has been well-established in the scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
EPPU has been widely used as a pharmacological tool in scientific research to investigate the role of nicotinic acetylcholine receptors (nAChRs) in various physiological and pathological processes. It has been shown to selectively inhibit the activity of α4β2 nAChRs, which are involved in a range of functions such as learning and memory, addiction, and pain perception. EPPU has also been used to study the role of nAChRs in cancer cell proliferation and migration.
Propriétés
IUPAC Name |
1-ethyl-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-10-6-5-7-14-11(10)16-8-3-4-9-16/h5-7H,2-4,8-9H2,1H3,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZWIQCBZNMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

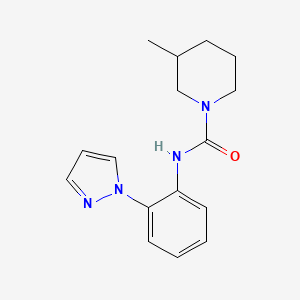
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
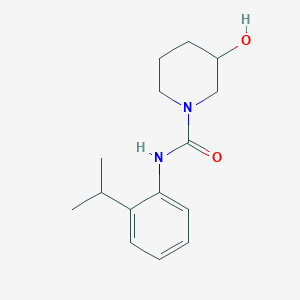
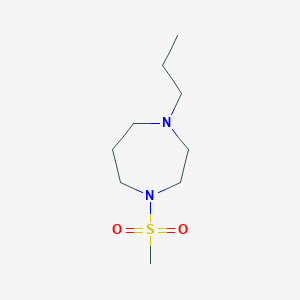




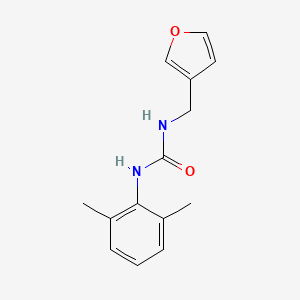
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
